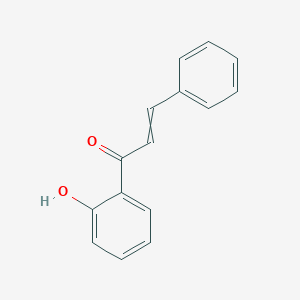

2'-Hydroxychalcone

描述

This compound is a natural product found in Cryptocarya concinna with data available.

Structure

3D Structure

属性

IUPAC Name |

(E)-1-(2-hydroxyphenyl)-3-phenylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O2/c16-14-9-5-4-8-13(14)15(17)11-10-12-6-2-1-3-7-12/h1-11,16H/b11-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AETKQQBRKSELEL-ZHACJKMWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001313416 | |

| Record name | trans-2′-Hydroxychalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001313416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

888-12-0, 1214-47-7 | |

| Record name | trans-2′-Hydroxychalcone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=888-12-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-Hydroxychalcone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000888120 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-Hydroxychalcone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001214477 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 888-12-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170284 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2'-Hydroxychalcone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18939 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propen-1-one, 1-(2-hydroxyphenyl)-3-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | trans-2′-Hydroxychalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001313416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-hydroxychalcone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.571 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (E)-2'-hydroxychalcone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.784 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2'-HYDROXYCHALCONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VY06DZ94OC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2'-Hydroxychalcone: A Technical Guide to Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2'-hydroxychalcone, a naturally occurring phenolic compound with significant therapeutic potential. The document details its natural sources, outlines experimental protocols for its isolation and synthesis, and explores its mechanisms of action through key signaling pathways.

Natural Sources of this compound

This compound has been identified in a variety of plant species. While its presence is confirmed in several sources, quantitative data on its natural abundance is limited in the current scientific literature. The primary reported natural sources include:

-

Hops (Humulus lupulus): This climbing plant, a key ingredient in beer brewing, is a known source of various chalcones, including this compound.

-

Broccoli (Brassica oleracea var. italica): This common cruciferous vegetable is another natural source of this compound.

-

Cryptocarya concinna: This plant species from the Lauraceae family has been reported to contain this compound[1].

Quantitative Data

As of the latest literature review, specific quantitative data on the yield or concentration of this compound from natural sources remains largely unreported. The majority of quantitative data pertains to the yields achieved through chemical synthesis. The following table summarizes representative synthetic yields of this compound and its derivatives, which may serve as a benchmark for researchers.

| Product | Starting Materials | Catalyst/Solvent | Yield (%) | Reference |

| This compound | 2'-Hydroxyacetophenone, Benzaldehyde | KOH / Ethanol | Not specified | --INVALID-LINK-- |

| This compound | o-Hydroxy acetophenone, Benzaldehyde | NaOH / Isopropyl alcohol | "Best yield" at 0°C | --INVALID-LINK-- |

| Substituted 2'-Hydroxychalcones | Substituted 2'-hydroxyacetophenone, Substituted benzaldehyde | KOH (mechanochemical) | Up to 96% | --INVALID-LINK-- |

| This compound derivatives | 2-hydroxy-acetophenones, benzaldehydes | Basic conditions | 22-85% | --INVALID-LINK-- |

Note: The yields reported above are from chemical synthesis and may not be representative of the concentrations found in natural sources. Further research is needed to quantify the natural abundance of this compound in various plant species.

Experimental Protocols

Isolation of this compound from Natural Sources (Representative Protocol)

While a specific protocol for the isolation of this compound from its natural sources is not extensively detailed in the literature, a general methodology can be adapted from established protocols for the isolation of other flavonoids and chalcones from plants like hops and broccoli.

Objective: To extract and purify this compound from a plant source (e.g., Humulus lupulus).

Materials:

-

Dried and powdered plant material (e.g., hop cones)

-

Methanol (or Ethanol/Acetone)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

-

Rotary evaporator

-

Chromatography columns

-

Thin-layer chromatography (TLC) plates and developing chamber

-

Standard this compound for comparison

Procedure:

-

Extraction:

-

Macerate the dried and powdered plant material in methanol (e.g., 100 g of plant material in 1 L of methanol) for 24-48 hours at room temperature with occasional stirring.

-

Filter the extract through cheesecloth and then filter paper to remove solid plant debris.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain a crude extract.

-

-

Fractionation (Optional):

-

The crude extract can be partitioned successively with solvents of increasing polarity (e.g., hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity. Chalcones are typically found in the ethyl acetate fraction.

-

-

Column Chromatography:

-

Prepare a silica gel column packed with a slurry of silica gel in hexane.

-

Dissolve the crude extract (or the ethyl acetate fraction) in a minimal amount of the initial mobile phase (e.g., hexane-ethyl acetate mixture).

-

Load the sample onto the column.

-

Elute the column with a gradient of increasing polarity, starting with a non-polar solvent system (e.g., 100% hexane) and gradually increasing the proportion of a more polar solvent (e.g., ethyl acetate).

-

Collect fractions and monitor the separation using TLC.

-

-

Purification and Identification:

-

Combine the fractions containing the compound of interest (as identified by TLC comparison with a this compound standard).

-

Concentrate the combined fractions to obtain the purified compound.

-

Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol-water mixture).

-

Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as NMR (¹H and ¹³C), Mass Spectrometry, and comparison with a reference standard.

-

Chemical Synthesis of this compound (Claisen-Schmidt Condensation)

The most common method for the synthesis of this compound is the Claisen-Schmidt condensation of 2'-hydroxyacetophenone with benzaldehyde in the presence of a base.

Materials:

-

2'-Hydroxyacetophenone

-

Benzaldehyde

-

Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

-

Ethanol (or other suitable solvent)

-

Hydrochloric acid (HCl), dilute solution

-

Distilled water

-

Ice bath

Procedure:

-

Reaction Setup:

-

Dissolve 2'-hydroxyacetophenone and benzaldehyde in ethanol in a flask equipped with a magnetic stirrer.

-

Cool the mixture in an ice bath.

-

-

Base Addition:

-

Slowly add an aqueous solution of KOH or NaOH to the cooled reaction mixture while stirring. The solution will typically turn a deep red or orange color.

-

-

Reaction Monitoring:

-

Continue stirring the reaction mixture at a low temperature (e.g., 0-5°C) for several hours.

-

Monitor the progress of the reaction by TLC.

-

-

Precipitation and Isolation:

-

Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and water.

-

Acidify the mixture by slowly adding dilute HCl until the pH is acidic. This will cause the this compound to precipitate as a yellow solid.

-

-

Purification:

-

Collect the precipitate by vacuum filtration and wash it with cold water to remove any inorganic salts.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

-

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects, particularly its anti-inflammatory and antioxidant activities, by modulating several key signaling pathways.

Anti-inflammatory Signaling Pathways

This compound has been shown to inhibit inflammatory responses by targeting pro-inflammatory signaling cascades.

Caption: this compound's anti-inflammatory mechanism.

Antioxidant Signaling Pathway

This compound can also mitigate oxidative stress by activating the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway.

Caption: this compound's antioxidant mechanism.

Experimental Workflow Overview

The following diagram illustrates a general workflow for the investigation of this compound, from natural source to biological evaluation.

Caption: General workflow for this compound research.

This guide serves as a foundational resource for researchers interested in the therapeutic potential of this compound. Further investigation into its natural abundance and the development of optimized isolation protocols are critical next steps in advancing its journey from a natural product to a potential therapeutic agent.

References

A Technical Guide to the Synthesis and Screening of 2'-Hydroxychalcone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Hydroxychalcones are a subclass of chalcones, which belong to the flavonoid family of natural products.[1] These compounds are characterized by an open-chain structure featuring two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1] The defining feature of 2'-hydroxychalcones is the presence of a hydroxyl group at the 2'-position of the A ring, which serves as a key precursor for the synthesis of flavanones and other heterocyclic compounds.[1] Both natural and synthetic 2'-hydroxychalcone derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[2][3][4] This technical guide provides an in-depth overview of the synthesis of this compound derivatives and the screening methodologies used to evaluate their biological potential.

Synthesis of this compound Derivatives

The most common and versatile method for synthesizing 2'-hydroxychalcones is the Claisen-Schmidt condensation.[1][4] This base-catalyzed reaction involves the condensation of a 2'-hydroxyacetophenone with a substituted benzaldehyde.[1] Variations in catalysts, solvents, and reaction conditions have been explored to optimize yields and purity.[1] More recently, environmentally friendly mechanochemical methods, such as ball milling, have also been successfully employed.[2]

General Reaction Scheme: Claisen-Schmidt Condensation

The reaction proceeds via a base-catalyzed crossed aldol condensation. The base abstracts an acidic α-hydrogen from the 2'-hydroxyacetophenone to form a resonance-stabilized enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde. The resulting β-hydroxy ketone readily undergoes dehydration to yield the stable α,β-unsaturated ketone, the this compound.[4]

Experimental Protocols

Below are detailed protocols for both a conventional and a mechanochemical approach to the synthesis of this compound derivatives.

Protocol 1: Conventional Synthesis via Claisen-Schmidt Condensation [1]

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve equimolar amounts (e.g., 0.05 mol) of the 2'-hydroxyacetophenone and the desired benzaldehyde derivative in a suitable solvent such as ethanol or isopropyl alcohol (e.g., 50 mL).[1]

-

Reaction Initiation: Cool the mixture to 0°C in an ice bath. Slowly add a 40% aqueous solution of sodium hydroxide (NaOH) or a 20% w/v solution of potassium hydroxide (KOH) (2-3 equivalents) to the stirred mixture.[1][4] The solution will typically change color to a deep red or orange.[4]

-

Reaction Progression: Maintain the reaction at 0°C with continuous stirring for approximately 4 hours, or stir at room temperature for 24 hours.[1] Monitor the progress of the reaction by thin-layer chromatography (TLC).[1]

-

Product Isolation: After completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid (HCl) until the pH is acidic (approximately pH 3).[1][4] This will cause the this compound to precipitate.

-

Purification: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.[1] The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.[1][5]

Protocol 2: Mechanochemical Synthesis via Ball Milling [2]

-

Reactant Preparation: In a ball mill vessel, combine equimolar amounts (e.g., 1.2 mmol) of the substituted 2'-hydroxyacetophenone and the substituted benzaldehyde with 2 equivalents of potassium hydroxide (KOH).[2]

-

Reaction Progression: Perform two grinding cycles of 30 minutes each. Between the cycles, add one additional equivalent of the benzaldehyde derivative.[2] This process should yield a red powder.[4]

-

Product Isolation: Dissolve the resulting powder in a small volume of cold methanol (e.g., 10 mL) and acidify with cold 1 M HCl (e.g., 2 mL) to a pH of approximately 3.[2][4]

-

Purification: The resulting yellow precipitate is collected by filtration, washed, and can be analyzed directly or further purified if necessary.[2]

Synthetic Workflow Diagram

Caption: Conventional synthesis workflow for 2'-hydroxychalcones.

Screening for Biological Activity

This compound derivatives have been extensively screened for a variety of biological activities. The most prominent among these are anticancer, anti-inflammatory, and antimicrobial activities.

Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of 2'-hydroxychalcones against various cancer cell lines. Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways such as NF-κB.[6][7]

Table 1: Anticancer Activity of Selected this compound Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| This compound | HCT116 (Colon) | 37.07 | [6] |

| This compound | MCF-7 (Breast) | 37.74 | [8] |

| This compound | CMT-1211 (Breast) | 34.26 | [8] |

| 4-Methyl-2'-hydroxychalcone (C1) | HCT116 (Colon) | < 200 | [6] |

| 4-Hydroxy-2'-hydroxychalcone (C2) | HCT116 (Colon) | < 200 | [6] |

| 4-Carboxy-2'-hydroxychalcone (C3) | HCT116 (Colon) | < 200 | [6] |

| Chalcone 12 | IGR-39 (Melanoma) | 12 | [2][9] |

| Fluorinated 2'-hydroxychalcones | BxPC-3 (Pancreatic) | More potent than hydroxyl counterparts | [10] |

Experimental Protocol: MTT Assay for Cytotoxicity [6]

-

Cell Seeding: Seed cancer cells (e.g., HCT116, MCF-7) in a 96-well plate at a density of 5 x 104 cells/well and incubate for 24 hours to allow for attachment.[6]

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in the complete cell culture medium. Replace the old medium in the wells with the medium containing the test compounds and incubate for a specified period (e.g., 48 hours).[6]

-

MTT Addition: Add 50 µL of MTT reagent (2 mg/mL in sterile PBS) to each well and incubate for an additional 3 hours.[6]

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells. Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Anti-inflammatory Activity

2'-Hydroxychalcones have shown potent anti-inflammatory effects by inhibiting the production of inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and various pro-inflammatory cytokines like TNF-α and interleukins.[11][12] Their mechanism often involves the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), and the modulation of signaling pathways like NF-κB and MAPK.[11][13]

Table 2: Anti-inflammatory Activity of Selected this compound Derivatives

| Compound | Assay | IC50 (µM) | Reference |

| 2',5'-Dialkoxychalcone (Compound 11) | NO formation in N9 microglial cells | 0.7 | [14] |

| This compound (Compound 1) | β-glucuronidase release from neutrophils | 1.6 | [14] |

| This compound (Compound 1) | Lysozyme release from neutrophils | 1.4 | [14] |

| 2'-Hydroxy-3,4,5-trimethoxychalcone | NO production in BV2 macrophages | 2.26 | [15] |

| 2'-Hydroxy-3,4,5,3',4'-pentamethoxychalcone | NO production in BV2 macrophages | 1.10 | [15] |

| Chalcone 3c | Lipoxygenase (LOX) inhibition | 45 | |

| Chalcone 4b | Lipoxygenase (LOX) inhibition | 70 |

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay [14]

-

Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in a suitable medium.

-

Cell Treatment: Seed the cells in a 96-well plate and treat them with various concentrations of the this compound derivatives for 1 hour.

-

Inflammatory Stimulus: Stimulate the cells with lipopolysaccharide (LPS) to induce the production of NO.

-

Griess Reaction: After a 24-hour incubation, collect the cell culture supernatant. Mix the supernatant with Griess reagent and incubate at room temperature.

-

Data Acquisition: Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is determined using a standard curve of sodium nitrite. Calculate the percentage of NO inhibition.

Antimicrobial Activity

Several this compound derivatives have been reported to possess antibacterial and antifungal properties.[16][17] The presence of certain substituents, such as halogens, can enhance their antimicrobial efficacy.[17][18]

Table 3: Antimicrobial Activity of Selected this compound Derivatives

| Compound/Derivative Class | Microorganism(s) | Activity Metric (e.g., MIC) | Reference |

| Chalcone derivatives | Staphylococcus aureus, Bacillus subtilis (Gram-positive) | MIC: 62.50 - 1000 µg/mL | [19] |

| Escherichia coli, Pseudomonas aeruginosa (Gram-negative) | MIC: 62.50 - 1000 µg/mL | [19] | |

| 4-chloro-2′-hydroxychalcone & 5′-chloro-2′-hydroxychalcone | E. coli, S. aureus, C. albicans | Significant inhibition | [18] |

| Chalcones with electron-withdrawing groups (halogens, nitro) | E. coli, S. aureus, C. albicans | Increased activity | [17] |

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) [19][20]

-

Preparation: In a 96-well microplate, add a standard volume of nutrient broth to each well.[19]

-

Serial Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compound across the wells of the microplate.[19]

-

Inoculation: Add a standardized suspension of the target microorganism (e.g., S. aureus, E. coli) to each well.[19]

-

Incubation: Incubate the microplate at 37°C for 24 hours.[19]

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[17] A growth indicator like resazurin can be added to aid in visualization.[19]

Biological Screening Workflow

Caption: A general workflow for the biological screening of novel compounds.

Signaling Pathway Modulation

A significant aspect of the biological activity of 2'-hydroxychalcones is their ability to modulate key intracellular signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and cell survival and is a common target of these compounds.[5][7][21]

NF-κB Signaling Pathway Inhibition

In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκBα. Inflammatory stimuli, such as LPS, can lead to the activation of the IKK complex, which then phosphorylates IκBα. This phosphorylation targets IκBα for degradation, freeing NF-κB to translocate to the nucleus. In the nucleus, NF-κB acts as a transcription factor, promoting the expression of pro-inflammatory genes, including those for TNF-α, IL-1β, and COX-2.[5][11][21] 2'-Hydroxychalcones have been shown to inhibit this pathway, thereby reducing the expression of these inflammatory mediators.[7][21]

Caption: 2'-Hydroxychalcones can inhibit the NF-κB signaling pathway.

Conclusion

This compound derivatives represent a versatile and promising scaffold in drug discovery. The Claisen-Schmidt condensation provides a robust and adaptable method for their synthesis, with newer, greener methods like ball milling offering efficient alternatives. The extensive screening of these compounds has revealed significant potential in the fields of oncology, inflammation, and infectious diseases. The ability of these molecules to modulate key signaling pathways, such as NF-κB, underscores their therapeutic potential. This guide provides a comprehensive overview of the synthesis and screening of 2'-hydroxychalcones, offering valuable protocols and data to aid researchers in the development of novel therapeutics based on this important chemical class. Further research into structure-activity relationships, in vivo efficacy, and safety profiles will be crucial in translating the promise of these compounds into clinical applications.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. In vitro and in vivo anticancer studies of 2'-hydroxy chalcone derivatives exhibit apoptosis in colon cancer cells by HDAC inhibition and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound Induces Autophagy and Apoptosis in Breast Cancer Cells via the Inhibition of the NF-κB Signaling Pathway: In Vitro and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. Fluorinated 2'-hydroxychalcones as garcinol analogs with enhanced antioxidant and anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. dovepress.com [dovepress.com]

- 12. researchgate.net [researchgate.net]

- 13. The Effects of 2′-Hydroxy-3,6′-Dimethoxychalcone on Melanogenesis and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and anti-inflammatory effect of chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. nveo.org [nveo.org]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. gsconlinepress.com [gsconlinepress.com]

- 20. acgpubs.org [acgpubs.org]

- 21. Exploring the Mechanism of 2ʹ-Hydroxychalcone Improving Copper Sulfate-Induced Inflammation in Zebrafish Through Network Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

2'-Hydroxychalcone: A Technical Guide to Mechanisms of Action

Audience: Researchers, scientists, and drug development professionals.

Introduction

2'-Hydroxychalcone is a natural phenolic compound belonging to the chalcone family, which are biosynthetic precursors to flavonoids.[1][2][3] Found in various edible plants, these molecules are characterized by an open-chain flavonoid structure: two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[4][5] this compound and its derivatives have garnered significant scientific interest due to their broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antioxidant properties.[1][6][7][8]

This technical guide provides an in-depth exploration of the molecular mechanisms underlying the therapeutic potential of this compound. It summarizes key quantitative data, details common experimental protocols used in its study, and presents visual diagrams of the critical signaling pathways it modulates.

Core Mechanisms of Action

The biological effects of this compound are multifaceted, stemming from its ability to interact with and modulate multiple cellular signaling pathways.

Anticancer Activity

This compound exhibits significant cytotoxicity and antiproliferative effects against various cancer cell lines, including breast, colon, and lung cancer.[1][9][10] Its anticancer action is mediated through several interconnected mechanisms.

-

Inhibition of the NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a critical pro-survival pathway often dysregulated in cancer, promoting proliferation and inhibiting apoptosis.[1][5] this compound is a potent inhibitor of NF-κB activation.[11][12][13] Mechanistically, it can prevent the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm, thereby blocking the nuclear translocation and transcriptional activity of the p50/p65 NF-κB subunits.[1][4][12] This inhibition leads to the downregulation of NF-κB target genes involved in cell survival and proliferation.[1]

-

Induction of Oxidative Stress and Endoplasmic Reticulum (ER) Stress: Treatment with this compound leads to an excessive intracellular accumulation of reactive oxygen species (ROS).[1][3] This increase in oxidative stress can damage cellular components and trigger ER stress.[1][3] The combined effects of ROS accumulation and ER stress contribute to the activation of downstream stress-response pathways, ultimately leading to cell death.[1] In lipid-loaded HepG2 cells, this compound was found to increase ROS production, leading to apoptosis and inflammation.[14]

-

Activation of the MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade involved in cellular stress responses. This compound treatment has been shown to activate the JNK and ERK components of the MAPK pathway.[1][12] This activation, often triggered by ROS and ER stress, plays a crucial role in mediating the pro-apoptotic effects of the compound.[1]

-

Induction of Autophagy and Apoptosis: this compound is a potent inducer of apoptosis (programmed cell death).[9][15] It downregulates anti-apoptotic proteins like Bcl-2 and increases the cleavage of caspase-3 and PARP, which are key executioners of the apoptotic cascade.[11][12] Furthermore, studies have shown that this compound can induce autophagy-dependent apoptosis.[1][3] The inhibition of the pro-survival NF-κB pathway is a key contributor to this induction of autophagy and apoptosis.[1][3]

-

Cell Cycle Arrest: In addition to inducing apoptosis, this compound can interfere with the cell cycle. Studies in human colon cancer cell lines have demonstrated that it can cause cell cycle arrest in the G0/G1 phase, preventing cancer cells from progressing towards division.[9]

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases. This compound exhibits potent anti-inflammatory properties by targeting key mediators of the inflammatory response.[4][7][16]

-

Inhibition of NF-κB: As in its anticancer role, the inhibition of the NF-κB pathway is central to the anti-inflammatory effects of this compound.[4][13] By blocking NF-κB, it prevents the transcription of numerous pro-inflammatory genes.[13]

-

Downregulation of Adhesion Molecules and Cytokines: this compound significantly inhibits the expression of cell adhesion molecules such as ICAM-1, VCAM-1, and E-selectin on endothelial cells.[11][13] This action blocks the adhesion and transmigration of neutrophils, a critical step in the inflammatory cascade.[13] It also reduces the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[7]

-

Inhibition of Inflammatory Enzymes: The compound has been shown to inhibit the activity of key enzymes involved in the inflammatory process. This includes cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins, and lipoxygenase (LOX), which catalyzes the production of leukotrienes.[8][17][18][19]

Antioxidant Activity

This compound is a potent antioxidant capable of neutralizing harmful free radicals.[6][11] This activity is largely attributed to the presence of hydroxyl groups on its aromatic rings, which can donate hydrogen atoms to scavenge radicals.[2][20] Its antioxidant potential has been demonstrated in various assays, including the DPPH and ABTS radical scavenging assays.[2][20] This radical scavenging ability helps to mitigate the oxidative stress that contributes to both cancer and inflammation.[8]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on this compound and its derivatives, highlighting their potency in different biological assays.

Table 1: Cytotoxicity of this compound in Cancer Cell Lines

| Compound | Cell Line | Assay | IC50 Value | Reference |

|---|---|---|---|---|

| This compound | MCF-7 (Breast Cancer) | Cell Viability | 37.74 µM | [12] |

| This compound | CMT-1211 (Breast Cancer) | Cell Viability | 34.26 µM | [12] |

| This compound | MDA-MB-231 (TNBC) | Cell Growth | 4.6 µM | [10] |

| Xanthohumol | MDA-MB-231 (TNBC) | Cell Growth | 6.7 µM | [10] |

| Chalcone | MDA-MB-231 (TNBC) | Cell Growth | 18.1 µM | [10] |

| This compound Derivative 12 | IGR-39 (Melanoma) | Cell Viability | 12 µM | [21][22] |

| This compound Derivative 15 | P. falciparum (3D7 strain) | Antimalarial | 3.21 µM | [21][22] |

| This compound Derivative 6 | L. donovani | Antileishmanial | 2.33 µM | [21][22] |

| this compound Derivative 11 | L. donovani | Antileishmanial | 2.82 µM |[21][22] |

Table 2: Anti-inflammatory Activity of this compound Derivatives

| Compound | Model | Target/Assay | IC50 Value | Reference |

|---|---|---|---|---|

| 2,2'-dihydroxychalcone | Rat Neutrophils | β-glucuronidase release | 1.6 µM | [16] |

| 2,2'-dihydroxychalcone | Rat Neutrophils | Lysozyme release | 1.4 µM | [16] |

| 2',5'-dialkoxychalcone (cpd 11) | N9 Microglial Cells (LPS) | Nitric Oxide (NO) formation | 0.7 µM | [16] |

| 2'-hydroxy-3,4,5-trimethoxychalcone | BV-2 Microglial Cells (LPS) | Nitric Oxide (NO) production | 2.26 µM | [6] |

| 2'-hydroxy-3,4,5,3',4'-pentamethoxychalcone | BV-2 Microglial Cells (LPS) | Nitric Oxide (NO) production | 1.10 µM |[6] |

Table 3: Antioxidant & Enzyme Inhibitory Activity of this compound Derivatives

| Compound | Assay | Target | IC50 Value / Activity | Reference |

|---|---|---|---|---|

| Chalcone 4b | DPPH Radical Scavenging | Antioxidant | 82.4% inhibition | [2] |

| Chalcone 4b | Lipid Peroxidation | Antioxidant | 82.3% inhibition | [2] |

| Chalcone 4b | Soybean Lipoxygenase (LOX) | Enzyme Inhibition | 70 µM | [2] |

| Chalcone 3c | Soybean Lipoxygenase (LOX) | Enzyme Inhibition | 45 µM | [2] |

| Vanadium-2'-hydroxychalcone complex | DPPH Radical Scavenging | Antioxidant | 0.03 µg/mL |[6] |

Visualized Signaling Pathways and Workflows

Signaling Pathways Modulated by this compound

The following diagram illustrates the key signaling pathways targeted by this compound, leading to its anticancer and anti-inflammatory effects.

Caption: this compound signaling mechanism.

Experimental Workflows

The following diagrams outline the typical workflows for key experiments used to elucidate the mechanism of action of this compound.

Workflow 1: Western Blot for MAPK Pathway Analysis

Caption: Western blot experimental workflow.

Workflow 2: NF-κB Luciferase Reporter Assay

Caption: NF-κB luciferase reporter assay workflow.

Key Experimental Protocols

Detailed methodologies are crucial for the reproducible investigation of this compound's effects.

Protocol: Western Blot Analysis for MAPK Pathway Proteins

This protocol is used to detect changes in the phosphorylation status of key MAPK proteins (ERK, JNK, p38) following treatment with this compound.[23]

-

Cell Culture and Treatment: Seed appropriate cells (e.g., MCF-7 breast cancer cells) in 6-well plates and grow to 70-80% confluency. Pre-treat cells with varying concentrations of this compound for a specified time (e.g., 24 hours). A vehicle control (e.g., DMSO) must be included.[23]

-

Cell Lysis: After treatment, wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.[23] Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.[23] Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.[23]

-

SDS-PAGE: Normalize protein concentrations for all samples. Mix samples with Laemmli sample buffer and boil at 95°C for 5 minutes. Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis.[23]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[23]

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[23]

-

Incubate the membrane overnight at 4°C with primary antibodies specific for the phosphorylated and total forms of ERK, JNK, and p38 (typically diluted 1:1000).[24] A loading control antibody (e.g., β-actin) should also be used.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody (typically diluted 1:2000-1:5000) for 1 hour at room temperature.

-

-

Detection: Wash the membrane three times with TBST. Apply an enhanced chemiluminescent (ECL) substrate and capture the signal using a digital imager or X-ray film. The intensity of the bands can be quantified using densitometry software.[25]

Protocol: NF-κB Luciferase Reporter Assay

This assay quantitatively measures the transcriptional activity of NF-κB.[26][27]

-

Cell Culture and Transfection: On Day 1, seed cells (e.g., HeLa or HEK293T) in a 96-well plate.[28] On Day 2, transfect the cells with a reporter plasmid containing the firefly luciferase gene under the control of NF-κB response elements.[26] Co-transfect with a control plasmid expressing Renilla luciferase for normalization.[26]

-

Compound Treatment: After 24 hours of transfection (Day 3), remove the medium and add fresh medium containing various concentrations of this compound. Incubate for 1-2 hours.[26]

-

Cell Stimulation: Stimulate NF-κB activation by adding an inducer like TNF-α (e.g., final concentration of 20 ng/mL) to the wells.[26] Include unstimulated control wells. Incubate for 6-8 hours.[26]

-

Cell Lysis: Remove the medium and wash the cells with PBS. Add 20 µL of 1X Passive Lysis Buffer to each well and shake for 15 minutes at room temperature.[26][29]

-

Luciferase Measurement:

-

Data Analysis: The NF-κB activity is expressed as the ratio of firefly luciferase activity to Renilla luciferase activity to normalize for transfection efficiency and cell number.[29]

Protocol: DPPH Radical Scavenging Assay

This assay measures the ability of this compound to act as a free radical scavenger.[2][20]

-

Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM).[20] Prepare serial dilutions of this compound and a standard antioxidant (e.g., ascorbic acid) in methanol.[20]

-

Assay Procedure:

-

In a 96-well microplate, add a fixed volume of the DPPH solution to each well.[30]

-

Add an equal volume of the various concentrations of the this compound solution, standard, or methanol (for the control) to the wells.[30]

-

Mix and incubate the plate in the dark at room temperature for 20-30 minutes.[30]

-

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[20] The reduction of the purple DPPH radical to the yellow-colored diphenylpicrylhydrazine is indicated by a decrease in absorbance.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, can then be determined from a dose-response curve.[20]

References

- 1. 2’-Hydroxychalcone Induces Autophagy and Apoptosis in Breast Cancer Cells via the Inhibition of the NF-κB Signaling Pathway: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Induces Autophagy and Apoptosis in Breast Cancer Cells via the Inhibition of the NF-κB Signaling Pathway: In Vitro and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. dovepress.com [dovepress.com]

- 8. Fluorinated 2'-hydroxychalcones as garcinol analogs with enhanced antioxidant and anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vitro and in vivo anticancer studies of 2'-hydroxy chalcone derivatives exhibit apoptosis in colon cancer cells by HDAC inhibition and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. This compound inhibits nuclear factor-kappaB and blocks tumor necrosis factor-alpha- and lipopolysaccharide-induced adhesion of neutrophils to human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 2′-Hydroxychalcone Induced Cytotoxicity via Oxidative Stress in the Lipid-Loaded Hepg2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Solid-phase synthesis of 2'-hydroxychalcones. Effects on cell growth inhibition, cell cycle and apoptosis of human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and anti-inflammatory effect of chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Inhibitory activity of prostaglandin E2 production by the synthetic this compound analogues: Synthesis and SAR study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Natural and synthetic 2'-hydroxy-chalcones and aurones: synthesis, characterization and evaluation of the antioxidant and soybean lipoxygenase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. benchchem.com [benchchem.com]

- 24. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. benchchem.com [benchchem.com]

- 27. bowdish.ca [bowdish.ca]

- 28. library.opentrons.com [library.opentrons.com]

- 29. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 30. ijcea.org [ijcea.org]

The Structure-Activity Relationship of 2'-Hydroxychalcones: A Technical Guide for Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Chalcones, belonging to the flavonoid family, are characterized by an open-chain α,β-unsaturated ketone framework. Among these, 2'-hydroxychalcones have emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a wide array of pharmacological activities. The presence of a hydroxyl group at the 2'-position of the A-ring is a critical determinant for their biological functions, which include anticancer, anti-inflammatory, and antimicrobial properties. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of 2'-hydroxychalcones. It summarizes quantitative data, details key experimental protocols for their evaluation, and visualizes the core signaling pathways and experimental workflows to facilitate further research and development of 2'-hydroxychalcone-based therapeutic agents.

Core Structure and Numbering

The fundamental chalcone structure consists of two aromatic rings (A and B) linked by a three-carbon α,β-unsaturated carbonyl system. Understanding the standard numbering is crucial for interpreting SAR data.

Caption: Core structure and numbering of the this compound scaffold.

Structure-Activity Relationship (SAR) Analysis

The biological profile of 2'-hydroxychalcones is significantly influenced by the substitution pattern on both A and B rings.

Anticancer Activity

2'-Hydroxychalcones exert their anticancer effects through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of tubulin polymerization.[1] The cytotoxicity is closely linked to the number and position of hydroxyl and other functional groups.[2]

Key SAR Findings for Anticancer Activity:

-

Ring A: The 2'-hydroxy group is frequently associated with potent anticancer activity.[2]

-

Ring B:

-

Hydroxylation, particularly at the 4-position, is a key determinant for inhibitory activity.[2]

-

Methoxy groups can enhance antitumor activity.[3]

-

Electron-withdrawing groups, such as halogens and nitro groups, at the para position of ring B can increase antimicrobial and potentially anticancer activity.

-

Table 1: Anticancer Activity of Selected this compound Derivatives

| Compound | Substitution Pattern | Cell Line | IC50 (µM) | Reference |

| This compound | Unsubstituted | MCF-7 | 37.74 | [4] |

| This compound | Unsubstituted | CMT-1211 | 34.26 | [4] |

| 2'-Hydroxy-3,4,5-trimethoxychalcone | 3,4,5-trimethoxy on Ring B | - | 2.26 | [5] |

| 2'-Hydroxy-3,4,5,3',4'-pentamethoxychalcone | 3,4,5-trimethoxy on Ring B, 3',4'-dimethoxy on Ring A | - | 1.10 | [5] |

| 4'-Fluoro-2'-hydroxy-4-methoxychalcone | 4'-fluoro on Ring A, 4-methoxy on Ring B | - | - | [5] |

| Chalcone Derivative with 4-bromine on Ring B | Methoxy on Ring A, 4-bromo on Ring B | RAW 264.7 | 7.1-9.6 | [5] |

| Polyhydroxychalcone | 2-hydroxy-4,6-dimethoxy on Ring A | HeLa | 1.44 | [6] |

| Polyhydroxychalcone | 2-hydroxy-4,6-dimethoxy on Ring A | SK-OV-3 | 1.60 | [6] |

Anti-inflammatory Activity

2'-hydroxychalcones modulate inflammatory responses by inhibiting key enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), and by interfering with pro-inflammatory signaling pathways such as NF-κB.[2][7]

Key SAR Findings for Anti-inflammatory Activity:

-

The 2'-hydroxy group is a crucial motif for anti-inflammatory effects.[2]

-

The presence of additional hydroxyl or methoxy groups on either ring can enhance activity.[5]

-

2',5'-Dialkoxychalcones have demonstrated significant inhibitory effects on nitric oxide (NO) production in microglial cells.[5]

Table 2: Anti-inflammatory Activity of Selected this compound Derivatives

| Compound | Target/Assay | IC50 (µM) | Reference |

| 2',2'-Dihydroxychalcone | Lysozyme and β-glucuronidase release from neutrophils | Potent inhibitor | [5] |

| 2'-Hydroxy-3,4,5-trimethoxychalcone | iNOS-catalyzed NO production | 2.26 | [5] |

| 2'-Hydroxy-3,4,5,3',4'-pentamethoxychalcone | iNOS-catalyzed NO production | 1.10 | [5] |

Antimicrobial Activity

The antimicrobial potential of 2'-hydroxychalcones is influenced by the presence of hydroxyl groups and other functionalities like halogens.[2]

Key SAR Findings for Antimicrobial Activity:

-

The 2'-hydroxy group contributes significantly to antimicrobial activity.[2]

-

The presence of a free hydroxyl group at the 2'-position of ring B is associated with significant anti-MRSA effects.[3]

-

Substitutions on the B-ring with electron-donating groups like dimethoxy can lead to excellent activity against both Gram-positive and Gram-negative bacteria.[8]

Table 3: Antimicrobial Activity of Selected this compound Derivatives

| Compound | Target Organism | MIC (µg/mL) | Reference |

| This compound with -OH at 2' of Ring B | Methicillin-resistant Staphylococcus aureus (MRSA) | 25-50 | [3] |

| (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | Staphylococcus aureus | 125 | [8] |

| (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | Bacillus subtilis | 62.5 | [8] |

| (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | Escherichia coli | 250 | [8] |

| (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | Pseudomonas aeruginosa | 125 | [8] |

Key Signaling Pathways Modulated by 2'-Hydroxychalcones

2'-Hydroxychalcones exert their biological effects by interacting with and modulating various intracellular signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, cell survival, and proliferation. Many 2'-hydroxychalcones have been shown to inhibit the activation of NF-κB.[9][10]

Caption: Inhibition of the NF-κB signaling pathway by 2'-hydroxychalcones.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is common in cancer. Some chalcone derivatives have been shown to inhibit this pathway.[11][12]

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by this compound derivatives.

Detailed Experimental Protocols

Cell Viability/Cytotoxicity (MTT Assay)

This assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Caption: Experimental workflow for the MTT assay.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the old medium with the compound dilutions and incubate for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Caption: Experimental workflow for the Annexin V/PI apoptosis assay.

Protocol:

-

Cell Treatment: Culture cells and treat with the desired concentration of the this compound derivative for a specified time.[13]

-

Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and centrifuge.[14]

-

Staining: Resuspend the cell pellet in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.[14][15]

-

Flow Cytometry: Add 1X Annexin-binding buffer and analyze the samples immediately using a flow cytometer.[14]

Cell Cycle Analysis

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

-

Cell Treatment: Seed cells and treat with the this compound derivative at its IC50 concentration for a desired duration (e.g., 24 hours).[16]

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.[16]

-

Staining: Wash the fixed cells and resuspend in a PI staining solution containing RNase A.[16]

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.[16]

In Vitro Tubulin Polymerization Inhibition Assay

This assay measures the ability of a compound to interfere with the assembly of tubulin into microtubules.

Protocol:

-

Reagent Preparation: Prepare a tubulin reaction mix containing purified tubulin, GTP, and a fluorescent reporter on ice.[17]

-

Compound Addition: Add the test this compound derivative, positive controls (e.g., nocodazole, paclitaxel), and a vehicle control to a pre-warmed 96-well plate.[17]

-

Initiation of Polymerization: Add the ice-cold tubulin reaction mix to each well to initiate polymerization.[17]

-

Fluorescence Measurement: Immediately place the plate in a pre-warmed microplate reader and measure the fluorescence intensity over time to monitor microtubule polymerization.[17]

Conclusion

The this compound scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The structure-activity relationships highlighted in this guide underscore the critical role of the 2'-hydroxyl group and the significant impact of substitution patterns on the A and B rings in dictating the anticancer, anti-inflammatory, and antimicrobial activities of these compounds. The detailed experimental protocols and visualizations of key signaling pathways provided herein serve as a valuable resource for researchers in the field, facilitating the rational design and evaluation of new, more potent, and selective this compound derivatives for various therapeutic applications. Further exploration of this chemical space is warranted to unlock the full potential of this remarkable class of compounds.

References

- 1. 2’-Hydroxychalcone Induces Autophagy and Apoptosis in Breast Cancer Cells via the Inhibition of the NF-κB Signaling Pathway: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Antibacterial activity of three newly-synthesized chalcones & synergism with antibiotics against clinical isolates of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Induces Autophagy and Apoptosis in Breast Cancer Cells via the Inhibition of the NF-κB Signaling Pathway: In Vitro and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. gsconlinepress.com [gsconlinepress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. Licochalcone A inhibits PI3K/Akt/mTOR signaling pathway activation and promotes autophagy in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Licochalcone A inhibits PI3K/Akt/mTOR signaling pathway activation and promotes autophagy in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. kumc.edu [kumc.edu]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties of 2'-Hydroxychalcone

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-Hydroxychalcone, a flavonoid precursor, is a subject of significant interest in medicinal chemistry and drug development due to its diverse biological activities. A thorough understanding of its physicochemical properties is paramount for its effective application, from synthesis and formulation to understanding its pharmacokinetic and pharmacodynamic profiles. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its interaction with a key biological signaling pathway. All quantitative data is presented in a structured tabular format for ease of reference and comparison.

Physicochemical Properties

The physicochemical properties of this compound are crucial for predicting its behavior in various chemical and biological systems. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.

General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₁₂O₂ | [1][2] |

| Molecular Weight | 224.25 g/mol | [1][2] |

| Appearance | Yellow needle-like crystals or powder | [1][3][4] |

| Melting Point | 86-92 °C | [1][3][4][5][6] |

| Boiling Point (Predicted) | 396.6 ± 42.0 °C | [1][7][8] |

| Density (Predicted) | 1.191 ± 0.06 g/cm³ | [1][7] |

| Water Solubility | Very slightly soluble (0.2 g/L at 25°C) | |

| pKa (Predicted) | 7.77 ± 0.30 | [1][7] |

| LogP (Estimated) | 4.000 | [1][7][8] |

Experimental Protocols

Accurate determination of physicochemical properties requires standardized experimental procedures. The following protocols provide detailed methodologies for the synthesis and characterization of this compound.

Synthesis of this compound (Claisen-Schmidt Condensation)

The most common method for synthesizing chalcones is the Claisen-Schmidt condensation of an appropriate acetophenone and benzaldehyde.[9][10]

Materials:

-

2'-Hydroxyacetophenone

-

Benzaldehyde

-

Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

-

Ethanol

-

Hydrochloric Acid (HCl), 1 M

-

Deionized water

-

Stir plate and stir bar

-

Round bottom flask

-

Ice bath

-

Buchner funnel and filter paper

Procedure:

-

Dissolve 2'-hydroxyacetophenone (1 equivalent) and benzaldehyde (1 equivalent) in ethanol in a round bottom flask.

-

While stirring, slowly add an aqueous solution of KOH (e.g., 20% w/v) or NaOH (e.g., 40%) (2-3 equivalents). The solution will typically turn a deep red or orange color.

-

Continue stirring the reaction mixture at room temperature for 24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture in an ice bath.

-

Acidify the mixture by the slow addition of cold 1 M HCl until the pH is approximately 3. This will cause the this compound to precipitate as a yellow solid.

-

Collect the precipitate by vacuum filtration using a Buchner funnel and wash it with cold deionized water to remove any residual salts.

-

The crude product can be further purified by recrystallization from ethanol.

Determination of Melting Point (Capillary Method)

The melting point is a crucial indicator of purity. The capillary method is a standard technique for its determination.[2][11][12][13][14]

Materials:

-

Purified this compound

-

Capillary tubes (one end sealed)

-

Melting point apparatus

-

Mortar and pestle

Procedure:

-

Ensure the this compound sample is completely dry and finely powdered using a mortar and pestle.

-

Load a small amount of the powdered sample into the open end of a capillary tube to a height of about 2-3 mm. Pack the sample by tapping the sealed end of the tube on a hard surface.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

For a preliminary determination, heat the sample rapidly (10-20 °C/min) to find the approximate melting range.

-

Allow the apparatus to cool.

-

For an accurate determination, use a fresh sample and start heating at a rate of 1-2 °C/min when the temperature is about 15-20 °C below the approximate melting point.

-

Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting). This range is the melting point of the sample.

Qualitative Solubility Determination

This protocol provides a method for assessing the solubility of this compound in various solvents, which helps in classifying the compound.[1][4][8][15]

Materials:

-

This compound

-

Test tubes

-

Water

-

5% Sodium Hydroxide (NaOH) solution

-

5% Sodium Bicarbonate (NaHCO₃) solution

-

5% Hydrochloric Acid (HCl) solution

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Various organic solvents (e.g., ethanol, diethyl ether, chloroform, N,N-dimethylformamide)

Procedure:

-

Place approximately 25 mg of this compound into a small test tube.

-

Add 0.75 mL of the solvent to be tested in small portions, shaking vigorously after each addition.

-

Observe if the solid dissolves completely.

-

Systematically test the solubility in water, followed by 5% NaOH, 5% NaHCO₃, 5% HCl, and concentrated H₂SO₄ if the compound is insoluble in the previous solvent.

-

Record the compound as soluble or insoluble in each solvent.

Determination of LogP (Shake-Flask Method)

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is critical for predicting its membrane permeability and overall ADME properties. The shake-flask method is the gold standard for its determination.[9][16][17][18][19]

Materials:

-

This compound

-

n-Octanol (HPLC grade)

-

Water (HPLC grade), buffered to pH 7.4

-

Separatory funnel or vials

-

Mechanical shaker

-

UV-Vis Spectrophotometer or HPLC

-

Volumetric flasks and pipettes

Procedure:

-

Pre-saturate the n-octanol with the aqueous buffer and the aqueous buffer with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.

-

Prepare a stock solution of this compound in the pre-saturated n-octanol.

-

Add a known volume of the n-octanol stock solution and a known volume of the pre-saturated aqueous buffer to a separatory funnel or vial.

-

Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.

-

Allow the two phases to separate completely. Centrifugation can be used to aid separation.

-

Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.

-

Determine the concentration of this compound in each phase using a suitable analytical method such as UV-Vis spectrophotometry or HPLC.

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

LogP is the base-10 logarithm of the partition coefficient.

Spectroscopic Analysis

UV-Vis spectroscopy is used to study the electronic transitions within the molecule and can be used for quantification.[20][21][22][23][24][25]

Materials:

-

This compound

-

Spectroscopic grade solvent (e.g., ethanol, methanol, or acetonitrile)

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

Procedure:

-

Prepare a dilute stock solution of this compound in the chosen solvent (e.g., 1x10⁻⁴ M).

-

Calibrate the spectrophotometer with the pure solvent as a blank.

-

Record the absorption spectrum of the this compound solution over a suitable wavelength range (e.g., 200-500 nm).

-

Identify the wavelength(s) of maximum absorbance (λmax).

NMR spectroscopy provides detailed information about the molecular structure of this compound.[7][10][26][27][28][29]

Materials:

-

Purified this compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

-

Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

-

NMR tube

-

NMR spectrometer

Procedure:

-

Dissolve the this compound sample in approximately 0.6 mL of the deuterated solvent in an NMR tube.

-

Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

-

Analyze the spectra to assign the chemical shifts (δ) and coupling constants (J) to the respective protons and carbons in the molecule.

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound, confirming its identity.[7][27][30][31][32]

Materials:

-

This compound

-

Solvent (e.g., methanol or acetonitrile)

-

Mass spectrometer with a suitable ionization source (e.g., ESI, APCI)

Procedure:

-

Prepare a dilute solution of this compound in the chosen solvent.

-

Introduce the sample into the mass spectrometer.

-

Acquire the mass spectrum in full scan mode to identify the molecular ion peak ([M+H]⁺ or [M-H]⁻).

-

If further structural information is required, perform tandem mass spectrometry (MS/MS) to analyze the fragmentation pattern.

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities, including anti-inflammatory and anticancer effects. One of its key mechanisms of action is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[16][17][21]

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound has been shown to inhibit this pathway, thereby exerting its anti-inflammatory effects.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. westlab.com [westlab.com]

- 3. benchchem.com [benchchem.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. www1.udel.edu [www1.udel.edu]

- 6. questjournals.org [questjournals.org]

- 7. benchchem.com [benchchem.com]

- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 9. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 10. rsc.org [rsc.org]

- 11. thinksrs.com [thinksrs.com]

- 12. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 13. jk-sci.com [jk-sci.com]

- 14. chem.ucalgary.ca [chem.ucalgary.ca]

- 15. scribd.com [scribd.com]

- 16. LogP / LogD shake-flask method [protocols.io]

- 17. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 18. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. benchchem.com [benchchem.com]

- 21. ijrpas.com [ijrpas.com]

- 22. Synthesis and Evaluation of Chalcone Derivatives as Novel Sunscreen Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Development and validation of a UV-Vis spectrophotometric method for estimation of total content of chalcone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Development and validation of a UV–Vis spectrophotometric method for estimation of total content of chalcone - PMC [pmc.ncbi.nlm.nih.gov]

- 26. benchchem.com [benchchem.com]

- 27. rsc.org [rsc.org]

- 28. 1 H and 13 C NMR spectra of 4,4'-substituted chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. files01.core.ac.uk [files01.core.ac.uk]

- 30. Mass Spectrometric Investigation of Organo-Functionalized Magnetic Nanoparticles Binding Properties toward Chalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Mass spectrometry of chalcones | ScholarWorks [scholarworks.calstate.edu]

- 32. dergi.fabad.org.tr [dergi.fabad.org.tr]

A Technical Guide to 2'-Hydroxychalcone: From Discovery to Therapeutic Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-Hydroxychalcone, a phenolic compound belonging to the flavonoid family, has emerged as a significant scaffold in medicinal chemistry. Characterized by two aromatic rings linked by an α,β-unsaturated carbonyl system, this molecule serves as a precursor for various flavonoids and exhibits a broad spectrum of biological activities. This technical guide provides an in-depth overview of the discovery, history, synthesis, and multifaceted biological effects of this compound. Detailed experimental protocols for its synthesis and cytotoxic evaluation are presented, alongside a comprehensive summary of its quantitative biological data. Furthermore, this guide elucidates the molecular mechanisms underlying its therapeutic potential, with a focus on its modulation of key signaling pathways, visualized through detailed diagrams.

Discovery and History

The history of this compound is intrinsically linked to the development of the Claisen-Schmidt condensation in the 1880s by chemists Rainer Ludwig Claisen and J. Gustav Schmidt. This base-catalyzed reaction between an aromatic aldehyde and a ketone with an α-hydrogen provided a straightforward method for synthesizing chalcones. While the precise first synthesis of this compound is not definitively documented in readily available historical records, its preparation is a direct application of this classic reaction, likely first performed in the late 19th or early 20th century.

2'-Hydroxychalcones are also naturally occurring compounds, found in various plants. Their presence in the plant kingdom as precursors to other flavonoids underscores their biological significance. The isolation of these compounds from natural sources has been an ongoing endeavor, contributing to the understanding of their diverse biological roles.

Synthesis of this compound

The most prevalent and efficient method for synthesizing this compound and its derivatives is the Claisen-Schmidt condensation. This reaction involves the condensation of 2'-hydroxyacetophenone with a substituted benzaldehyde in the presence of a base or acid catalyst.

General Reaction Scheme

The overall reaction is as follows:

2'-Hydroxyacetophenone + Benzaldehyde --(Base or Acid Catalyst)--> this compound + H₂O

Mechanism of Claisen-Schmidt Condensation (Base-Catalyzed)

The base-catalyzed Claisen-Schmidt condensation proceeds through the following steps:

-

Enolate Formation: A base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), abstracts an acidic α-hydrogen from 2'-hydroxyacetophenone to form a resonance-stabilized enolate ion.

-

Nucleophilic Attack: The enolate ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of benzaldehyde.

-

Aldol Addition: This results in the formation of an alkoxide intermediate.

-

Protonation: The alkoxide is protonated by the solvent (e.g., ethanol) to yield a β-hydroxy ketone.

-

Dehydration: The β-hydroxy ketone readily undergoes base-catalyzed dehydration to form the stable α,β-unsaturated ketone, this compound.

Caption: Mechanism of the base-catalyzed Claisen-Schmidt condensation.

Experimental Protocols

Materials:

-

2'-Hydroxyacetophenone

-

Benzaldehyde

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Ethanol or Isopropyl alcohol

-

Hydrochloric acid (HCl), dilute

-

Deionized water

-

Ice

Procedure:

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve equimolar amounts of 2'-hydroxyacetophenone and benzaldehyde in ethanol or isopropyl alcohol.

-

Reaction Initiation: Cool the mixture in an ice bath. While stirring, slowly add an aqueous solution of NaOH (e.g., 40%) or KOH (e.g., 20%). The solution will typically turn a deep red or orange color.

-

Reaction Progression: Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Reaction times can vary from 4 to 24 hours.

-

Product Isolation: After completion, pour the reaction mixture into a beaker containing crushed ice. Acidify the mixture by the slow addition of dilute HCl until the pH is acidic. This will cause the this compound to precipitate.

-

Purification: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold deionized water until the filtrate is neutral. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.

Materials:

-